N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride

Descripción general

Descripción

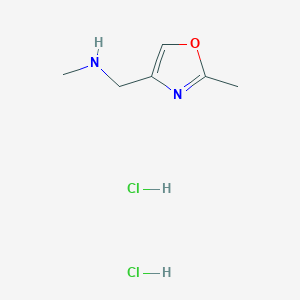

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C6H12Cl2N2O and a molecular weight of 199.08. This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the methylation of 1-(2-methyloxazol-4-yl)methanamine followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as methanol or ethanol and the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride has been studied for its potential as a therapeutic agent in treating psychiatric and cognitive disorders. Research indicates that compounds with similar structures may act as phosphodiesterase (PDE) inhibitors, which play a crucial role in modulating cyclic nucleotide signaling pathways involved in various neurological conditions.

PDE Inhibition and Neurological Disorders

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are vital for intracellular signaling. PDE inhibitors have shown promise in treating disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Attention Deficit Hyperactivity Disorder (ADHD)

- Depression and Anxiety Disorders

The inhibition of PDEs can enhance the levels of cyclic nucleotides, potentially improving cognitive function and mood regulation in affected individuals .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several chemical reactions that can be optimized to enhance its efficacy. The structure-activity relationship studies are critical for understanding how modifications to the molecule affect its biological activity.

Chemical Synthesis Pathways

The synthesis typically involves:

- Formation of the oxazole ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Methylation : The introduction of the methyl group at the nitrogen atom is crucial for enhancing the compound's pharmacological properties.

Table 1 summarizes various synthetic routes explored in recent studies.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Aldehydes, Amines | Formation of oxazole |

| 2 | Methylation | Methyl iodide | N-Methylation |

Case Studies and Clinical Research

Several studies have investigated the therapeutic potential of this compound or similar compounds.

Therapeutic Efficacy in Animal Models

Research has demonstrated that compounds structurally related to this compound exhibit significant effects in animal models of depression and anxiety. These studies often measure behavioral changes in response to treatment, alongside biochemical analyses to assess changes in neurotransmitter levels .

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

N-Methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.

N-Methyl-1-(2-methyloxazol-4-yl)methanamine hydrochloride: This compound is similar but exists as a hydrochloride salt instead of a dihydrochloride salt.

Uniqueness: N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Actividad Biológica

N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, which is known to influence its biological activity. The methanamine functional group enhances its interaction with various biological targets, potentially affecting its pharmacological profile.

This compound primarily acts through:

- Enzyme Inhibition : It has been identified as an isoform-selective inhibitor of human carbonic anhydrase II (hCA II), which plays a crucial role in regulating pH and fluid balance in tissues. Inhibition of hCA II can lead to alterations in physiological processes such as bicarbonate transport and carbon dioxide regulation.

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter systems, suggesting that this compound may influence cognitive functions and neuroprotection.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Compounds with oxazole structures have demonstrated effectiveness against various bacteria and fungi. This suggests that this compound may possess similar antimicrobial capabilities.

- Antioxidant Activity : The ability to scavenge free radicals may be present, contributing to cellular protection against oxidative stress, which is critical for preventing various diseases.

- Neuroprotective Effects : The compound's interaction with neurotransmitter systems could provide neuroprotective benefits, making it a candidate for further research in cognitive enhancement and neurodegenerative disease treatment .

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

- Antimicrobial Testing : A study reported that oxazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating a promising therapeutic application for infections caused by these pathogens .

- Neuroprotective Studies : Research showed that compounds with similar amine functionalities could enhance cognitive performance in animal models, suggesting a potential application in treating cognitive disorders .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Methyl-1-(2-methyloxazol-4-yl)methanamine dihydrochloride?

The synthesis typically involves multi-step organic reactions, including alkylation or reductive amination to introduce the methylamine moiety to the oxazole core. Key steps include:

- Oxazole ring formation : Cyclization of precursors like β-keto esters or amides under controlled pH and temperature .

- Methylamine introduction : Alkylation with methylamine or its derivatives in inert atmospheres to prevent oxidation .

- Salt formation : Treatment with HCl to produce the dihydrochloride, enhancing solubility for pharmacological studies . Purification via recrystallization or column chromatography is critical for high yields (>80%) and purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical workflows include:

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- NMR spectroscopy : 1H/13C NMR confirms structure via characteristic peaks (e.g., oxazole C-H at δ 8.1–8.3 ppm; methylamine protons at δ 2.2–2.5 ppm) .

- Mass spectrometry (MS) : ESI-MS validates molecular weight (expected m/z: ~220 for free base; +2Cl adds ~71) .

- X-ray crystallography : Resolves stereochemistry and salt conformation in solid state .

Q. What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks; dihydrochloride salts may release HCl vapor upon decomposition .

- First aid : Immediate rinsing with water for skin/eye exposure; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the 2-methyloxazol-4-yl group influence physicochemical and biological properties?

- Lipophilicity : The methyl group increases logP by ~0.5 units, enhancing membrane permeability .

- Electronic effects : The electron-withdrawing oxazole ring stabilizes the protonated amine, affecting pKa (~8.5 for the dihydrochloride) and receptor binding .

- Bioactivity : Structural analogs show affinity for neurotransmitter transporters (e.g., norepinephrine transporter, NET), suggesting potential CNS applications .

Q. What experimental strategies resolve low yields in alkylation steps during synthesis?

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to enhance alkylation efficiency .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- In situ monitoring : TLC or FTIR tracks reaction progress to halt at optimal conversion .

Q. How can researchers design assays to probe biological activity against neurological targets?

- Target selection : Prioritize amine-sensitive receptors (e.g., serotonin or dopamine receptors) based on structural analogs .

- In vitro assays :

- Radioligand binding assays (e.g., competitive displacement with [³H]nisoxetine for NET affinity) .

- Functional assays (e.g., cAMP modulation in HEK293 cells) .

- In vivo models : Rodent behavioral tests (e.g., forced swim test for antidepressant activity) with dose ranges of 1–10 mg/kg .

Q. How should spectral data contradictions (e.g., NMR shifts) be interpreted?

- Salt effects : Dihydrochloride formation downfield-shifts amine protons by ~0.3 ppm compared to free base .

- Solvent artifacts : Deuterated solvents (e.g., D₂O vs. CDCl₃) alter peak splitting; use COSY or HSQC to resolve ambiguities .

- Impurity signals : Compare with synthetic intermediates to identify byproducts (e.g., unreacted oxazole precursors) .

Propiedades

IUPAC Name |

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.2ClH/c1-5-8-6(3-7-2)4-9-5;;/h4,7H,3H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUUJLKHKAYNBCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CNC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.